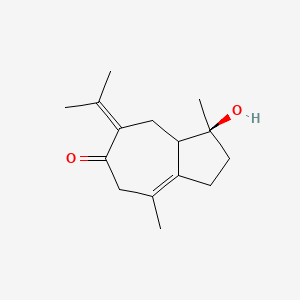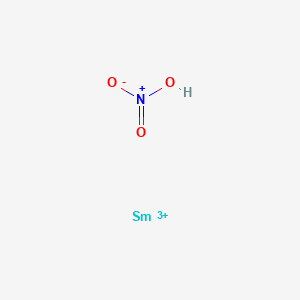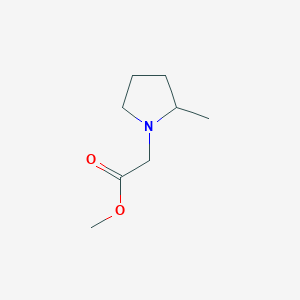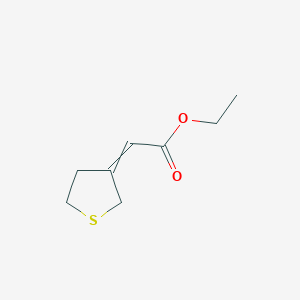
4-Bromo-3-methoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a hydroxyl group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxynaphthalen-1-ol typically involves the bromination of 3-methoxynaphthalen-1-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methoxynaphthalen-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Esterification and Etherification: The hydroxyl group can also participate in esterification and etherification reactions to form esters and ethers, respectively.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Naphthoquinones or other carbonyl-containing compounds.
Reduction Products: Methylene derivatives of the original compound.
Applications De Recherche Scientifique
4-Bromo-3-methoxynaphthalen-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group contribute to its reactivity and ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules . The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylacetophenone: Similar in structure but with a methyl group instead of a methoxy group.
4-Bromo-3-methoxynaphthalen-1-ol: Similar in structure but with different functional groups attached to the naphthalene ring.
Uniqueness
This compound is unique due to the specific combination of bromine, methoxy, and hydroxyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9BrO2 |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
4-bromo-3-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO2/c1-14-10-6-9(13)7-4-2-3-5-8(7)11(10)12/h2-6,13H,1H3 |
Clé InChI |
UDGQMWLWLSWHJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C(=C1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)



![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)

![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
![1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)

![5-[(1Z)-2-bromoethenyl]-2-methylpyridine](/img/structure/B15052225.png)
